(-)-Bornyl ferulate
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Overview
Description
(-)-Bornyl ferulate is a naturally occurring compound that belongs to the class of ferulic acid esters. It is derived from the esterification of ferulic acid with (-)-borneol. Ferulic acid is a hydroxycinnamic acid found in plant cell walls, while (-)-borneol is a bicyclic monoterpene alcohol. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-bornyl ferulate typically involves the esterification of ferulic acid with (-)-borneol. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out by mixing ferulic acid and (-)-borneol in the presence of the catalyst and heating the mixture under reflux conditions. The reaction is monitored until the desired ester is formed, which is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, enzymatic methods using lipases as biocatalysts have been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
(-)-Bornyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of ferulic acid can be oxidized to form quinones.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Substituted ferulate derivatives with various functional groups.
Scientific Research Applications
(-)-Bornyl ferulate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its potential anticancer effects, as it can induce apoptosis and inhibit the proliferation of cancer cells.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties, which can protect the skin from damage caused by free radicals.
Mechanism of Action
The mechanism of action of (-)-bornyl ferulate involves its ability to scavenge free radicals and inhibit oxidative stress. The phenolic hydroxyl group of ferulic acid can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. Additionally, this compound can modulate various signaling pathways involved in inflammation and apoptosis, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: The parent compound of (-)-bornyl ferulate, known for its antioxidant and anti-inflammatory properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.
Rosmarinic Acid: A compound with strong antioxidant and anti-inflammatory effects.
Uniqueness of this compound
This compound stands out due to the presence of the (-)-borneol moiety, which enhances its lipophilicity and potential bioavailability. This unique structure may contribute to its enhanced biological activities compared to other ferulic acid derivatives.
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+/t14-,17+,20+/m1/s1 |
InChI Key |
PKAIECBWQZFYRP-IOYKRAMTSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C |
Origin of Product |
United States |
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